molecular formula C14H20N4O3S B2366622 3,5-dimethyl-4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)isoxazole CAS No. 2320525-26-4

3,5-dimethyl-4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)isoxazole

Cat. No.: B2366622
CAS No.: 2320525-26-4
M. Wt: 324.4
InChI Key: KWULDOVZWIICRW-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)isoxazole is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)isoxazole typically involves multiple steps. One common method includes the condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole . This intermediate can then be further reacted with appropriate sulfonyl chlorides and isoxazole derivatives under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,5-dimethyl-4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)isoxazole apart is its unique combination of functional groups, which confer specific reactivity and biological activity. Its ability to inhibit key enzymes in both plants and pathogens makes it a versatile compound with broad applications in various fields.

Properties

IUPAC Name

3,5-dimethyl-4-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]sulfonyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3S/c1-10-14(11(2)21-16-10)22(19,20)18-6-4-5-12(9-18)13-7-15-17(3)8-13/h7-8,12H,4-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWULDOVZWIICRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)C3=CN(N=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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